molecular formula C15H25NO B1492369 (3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine CAS No. 2098106-03-5

(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B1492369
CAS No.: 2098106-03-5
M. Wt: 235.36 g/mol
InChI Key: FPCLFUGMEQRLEB-UHFFFAOYSA-N
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Description

(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine is a synthetic compound belonging to the class of phenethylamines. This compound is characterized by its unique structure, which includes a 3,3-dimethylbutan-2-yl group attached to a 2-(3-methoxyphenyl)ethylamine moiety. It has been studied for its potential psychoactive properties and its effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine typically involves multiple steps, starting with the preparation of the 3,3-dimethylbutan-2-yl group and the 2-(3-methoxyphenyl)ethylamine moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or platinum complexes. The reaction conditions often involve controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Key steps in the industrial process include the purification of intermediates, precise control of reaction parameters, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the amine group into a corresponding nitro or oxime derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitro derivatives back to amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include nitro derivatives, oximes, and substituted amines. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors in the central nervous system.

    Medicine: Research has explored its potential therapeutic applications, including its use as a psychoactive agent and its effects on mood and cognition.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets in the central nervous system. It is believed to act on neurotransmitter receptors, modulating the release and uptake of neurotransmitters such as dopamine and serotonin. This modulation affects various neural pathways, leading to changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A naturally occurring compound with a similar structure, known for its stimulant and psychoactive properties.

    Methoxyphenethylamine: A derivative of phenethylamine with an additional methoxy group, which enhances its psychoactive effects.

    Dimethylbutylamine: A compound with a similar alkyl group, used in various chemical and pharmaceutical applications

Uniqueness

(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a 3,3-dimethylbutan-2-yl group with a 2-(3-methoxyphenyl)ethylamine moiety results in unique interactions with neurotransmitter receptors, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-12(15(2,3)4)16-10-9-13-7-6-8-14(11-13)17-5/h6-8,11-12,16H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCLFUGMEQRLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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